molecular formula C13H19NO2 B1426567 {4-[(Oxan-4-yloxy)methyl]phenyl}methanamine CAS No. 864266-78-4

{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Cat. No.: B1426567
CAS No.: 864266-78-4
M. Wt: 221.29 g/mol
InChI Key: AFOAYZQLYGSYAE-UHFFFAOYSA-N
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Description

{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Oxan-4-yloxy)methyl]phenyl}methanamine typically involves the reaction of 4-hydroxybenzylamine with oxan-4-ylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzylamine attacks the electrophilic carbon of the oxan-4-ylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {4-[(Oxan-4-yloxy)methyl]phenyl}methanol: Similar structure but with a hydroxyl group instead of an amine.

    {4-[(Oxan-4-yloxy)methyl]phenyl}acetic acid: Contains a carboxylic acid group instead of an amine.

    {4-[(Oxan-4-yloxy)methyl]phenyl}ethanamine: Similar structure with an ethyl group instead of a methylene group.

Uniqueness

{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine is unique due to its specific combination of an oxane ring and a phenylmethanamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[4-(oxan-4-yloxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-11-1-3-12(4-2-11)10-16-13-5-7-15-8-6-13/h1-4,13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOAYZQLYGSYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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